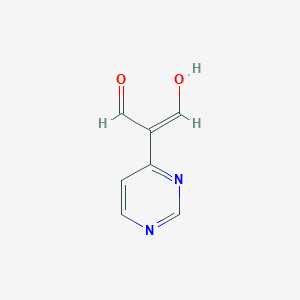![molecular formula C24H17Cl2N3O4 B12041438 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and is often associated with azo compounds. The presence of chloro, hydroxy, and methoxy substituents further enhances its chemical reactivity and potential utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:
Diazotization Reaction: The process begins with the diazotization of 2-chloro-4-hydroxyaniline. This involves treating the aniline derivative with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-methoxyaniline in an alkaline medium to form the azo compound.
Amidation: The resulting azo compound undergoes amidation with 1-hydroxy-2-naphthoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pH, and reagent concentrations) is crucial in industrial settings to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxy groups present in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines, which can further participate in various chemical reactions.
Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a dye or staining agent can be explored due to its azo group, which is known for its vivid colors. It can be used in histological studies to stain tissues and cells.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, plastics, and other materials.
作用机制
The mechanism by which 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of hydroxy and methoxy groups suggests potential interactions with hydrogen bonding sites, while the azo group could participate in electron transfer processes.
相似化合物的比较
Similar Compounds
- **4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide
- **this compound
Uniqueness
Compared to other azo compounds, this compound stands out due to its specific substituents, which confer unique chemical reactivity and potential applications. The combination of chloro, hydroxy, and methoxy groups, along with the naphthalene core, makes it a versatile compound for various scientific and industrial uses.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C24H17Cl2N3O4 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC 名称 |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-33-14-7-8-18(25)22(11-14)27-24(32)17-12-21(15-4-2-3-5-16(15)23(17)31)29-28-20-9-6-13(30)10-19(20)26/h2-12,30-31H,1H3,(H,27,32) |
InChI 键 |
XVPHDUOSCGEHOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12041358.png)
![2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12041368.png)
![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)



![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12041421.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)


